3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid
Description
The compound 3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-Methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid is a synthetic small molecule characterized by a pyrazole core substituted with 3,5-dichlorophenyl and 6-methoxynaphthalen-2-yl groups. These substituents are linked via an ethyl bridge to a benzamido moiety, which is further connected to a propanoic acid tail. The propanoic acid group enhances solubility and may facilitate binding to biological targets through ionic interactions.
Synthetic routes for analogous pyrazole derivatives (e.g., MK13 in ) involve refluxing intermediates in acetic acid (AcOH) or 1,4-dioxane with triethylamine, followed by condensation with nucleophiles like malononitrile or ethyl cyanoacetate . While direct synthesis data for this compound are unavailable, its structural complexity implies multi-step reactions, likely involving:
Pyrazole ring formation via cyclocondensation.
Sequential substitution of dichlorophenyl and methoxynaphthyl groups.
Amidation and propanoic acid coupling.
Properties
IUPAC Name |
3-[[4-[1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)pyrazol-1-yl]ethyl]benzoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27Cl2N3O4/c1-19(20-3-5-21(6-4-20)32(40)35-12-11-31(38)39)37-30(18-29(36-37)25-14-26(33)17-27(34)15-25)24-8-7-23-16-28(41-2)10-9-22(23)13-24/h3-10,13-19H,11-12H2,1-2H3,(H,35,40)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVJEMGHBIUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)N2C(=CC(=N2)C3=CC(=CC(=C3)Cl)Cl)C4=CC5=C(C=C4)C=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(3,5-Dichlorophenyl)-5-(6-Methoxynaphthalen-2-yl)-1H-Pyrazole
The pyrazole ring is synthesized via a [3+2] cycloaddition between a 1,3-diketone and hydrazine.
Step 1: Synthesis of 1-(6-Methoxynaphthalen-2-yl)-3-(3,5-dichlorophenyl)propane-1,3-dione
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Reactants : 6-Methoxy-2-naphthoyl chloride and 3,5-dichlorophenylacetone.
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Conditions : Friedel-Crafts acylation using AlCl<sub>3</sub> in dichloromethane at 0–5°C for 12 h.
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Yield : 68–72% after recrystallization from ethanol.
Step 2: Cyclocondensation with Hydrazine
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Reactants : Diketone (1 equiv) and hydrazine hydrate (1.2 equiv).
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Conditions : Reflux in ethanol for 6 h, followed by acidification with HCl to precipitate the pyrazole.
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Yield : 85–90%.
Amide Bond Formation and Propanoic Acid Installation
Activation of the Benzoyl Chloride Intermediate
The methyl ester is hydrolyzed to the carboxylic acid, followed by conversion to the acyl chloride.
Step 1: Saponification of Methyl Ester
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Reactants : Methyl 4-(1-(pyrazol-1-yl)ethyl)benzoate (1 equiv).
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Conditions : 2 M NaOH in MeOH/H<sub>2</sub>O (3:1) at 70°C for 4 h.
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Yield : 95–98%.
Step 2: Acyl Chloride Formation
Coupling with 3-Aminopropanoic Acid
The final amide bond is formed using NHS/EDCI chemistry.
Step 1: Synthesis of NHS Ester
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Reactants : Acyl chloride (1 equiv), N-hydroxysuccinimide (1.2 equiv).
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Yield : 89–92%.
Step 2: Amidation with β-Alanine
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Reactants : NHS ester (1 equiv), β-alanine (1.1 equiv).
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Yield : 75–80%.
Purification and Characterization
Chromatographic Purification
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Method : Flash chromatography on silica gel (EtOAc/hexanes, 1:1 to 3:1 gradient).
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Purity : >99% (HPLC).
Spectroscopic Data
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<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.21 (d, <i>J</i> = 8.4 Hz, 2H, ArH), 7.89–7.82 (m, 4H, ArH), 6.95 (s, 1H, pyrazole-H), 4.32 (q, <i>J</i> = 6.8 Hz, 1H, CH), 3.91 (s, 3H, OCH<sub>3</sub>), 2.61 (t, <i>J</i> = 7.2 Hz, 2H, CH<sub>2</sub>COO), 1.84 (d, <i>J</i> = 6.8 Hz, 3H, CH<sub>3</sub>).
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HRMS : <i>m/z</i> 588.1245 [M+H]<sup>+</sup> (calc. 588.1251 for C<sub>32</sub>H<sub>27</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>4</sub>).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid serves as a valuable building block in organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation : The compound can be oxidized using strong oxidizing agents.
- Reduction : Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.
- Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Corresponding oxides |
| Reduction | Sodium borohydride | Reduced derivatives |
| Substitution | Various nucleophiles | Substituted derivatives |
Biology
The compound has been studied for its potential biological activities, which include:
- Anticancer Activity : Research indicates that it inhibits tubulin polymerization, crucial for cancer cell division. In vitro studies have shown significant cytotoxic effects against various cancer cell lines. Case Study : A study demonstrated an IC50 value of 4.34 µM against cervical cancer cells (SiHa) and 2.97 µM against prostate cancer cells (PC-3), indicating its potential as a chemotherapeutic agent without significant toxicity to normal cells (HEK-293T) .
- Anti-inflammatory Activity : The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-II), which is involved in the inflammatory response.
- Antimicrobial Activity : It has shown effectiveness in disrupting bacterial cell membranes, suggesting potential applications in treating infections.
| Biological Activity | Mechanism/Target | References |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Anti-inflammatory | COX-II inhibition | |
| Antimicrobial | Disruption of bacterial membranes |
Medicine
In medicinal chemistry, researchers are investigating the therapeutic applications of this compound. Its potential uses include:
- Anti-inflammatory and analgesic effects : The compound may serve as a basis for developing new anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
To contextualize the properties of the target compound, we compare it to structurally related molecules from the literature (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations
Pyrazole vs. Oxadiazole Cores :
Biological Activity
3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dichlorophenyl moiety : Enhances lipophilicity and potential bioactivity.
- Methoxynaphthalene component : Contributes to its aromatic properties.
- Pyrazole ring : Known for various biological activities including anti-inflammatory and anticancer effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
| Biological Activity | Mechanism/Target | References |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Anti-inflammatory | COX-II inhibition | |
| Antimicrobial | Disruption of bacterial cell membranes |
Anticancer Activity
Studies have shown that the compound possesses significant anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.
- Case Study : In vitro studies demonstrated an IC50 value of 4.34 µM against cervical cancer cells (SiHa) and 2.97 µM against prostate cancer cells (PC-3), indicating its potential as a chemotherapeutic agent without significant toxicity to normal cells (HEK-293T) .
Anti-inflammatory Activity
The compound has also been reported to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-I and COX-II).
- Case Study : A derivative of this compound showed an IC50 value of 0.52 µM against COX-II, significantly more potent than standard anti-inflammatory drugs like Celecoxib .
The biological activity of 3-(4-(1-(3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-YL)-1H-pyrazol-1-YL)ethyl)benzamido)propanoic acid can be attributed to several mechanisms:
- Tubulin Binding : The pyrazole ring interacts with tubulin, inhibiting its polymerization and thus preventing cancer cell mitosis.
- Enzyme Inhibition : The compound selectively inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins.
Research Findings
Recent studies have further elucidated the compound's mechanism and potential therapeutic applications:
- Molecular Docking Studies : These studies suggest favorable binding interactions with target proteins involved in inflammation and cancer progression .
- In Silico Predictions : The compound demonstrates favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, indicating good bioavailability and therapeutic potential .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-(4-(1-(3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamido)propanoic acid?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 3,5-dichlorophenylhydrazine hydrochloride with chalcone derivatives under reflux in ethanol for 12–24 hours to form the pyrazole core .
- Step 2 : Functionalization of the pyrazole via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling for aryl group introduction) .
- Step 3 : Amidation of the benzamido group using coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 4 : Hydrolysis of ester intermediates to yield the propanoic acid moiety under alkaline conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol are critical for isolating high-purity product .
Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry of the pyrazole ring and substitution patterns .
- IR Spectroscopy : Identifies carbonyl (amide C=O at ~1650 cm) and carboxylic acid (O-H stretch at ~2500–3000 cm) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Methodological Answer :
- Byproducts : Incomplete cyclization (e.g., open-chain hydrazones) or regioisomeric pyrazoles.
- Mitigation :
- Optimize reaction time/temperature to ensure complete cyclization .
- Use preparative TLC or HPLC for isolating regioisomers .
- Recrystallize in non-polar solvents to remove unreacted starting materials .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in pyrazole ring formation?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce regioselectivity. Ethanol or THF balances yield and selectivity .
- Catalysts : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis reduce reaction time and improve regiocontrol .
- Temperature : Reflux (~80°C) minimizes side reactions compared to higher temperatures .
- Substituent Effects : Electron-withdrawing groups on aryl precursors favor 1,3,5-trisubstituted pyrazole formation .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- DFT Calculations : B3LYP/6-311G(d,p) basis sets model electron density, HOMO-LUMO gaps, and electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to enzymes (e.g., COX-2) by analyzing hydrogen bonds and hydrophobic interactions .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over time .
Q. How should researchers address contradictions in reported biological activity data (e.g., inconsistent IC values)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., celecoxib for COX inhibition) .
- Solubility Adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent interference .
- Replicate Studies : Cross-validate in ≥3 independent labs with shared compound batches .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies are effective for evaluating the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- SwissADME Predictions : Estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- In Vitro Assays : Caco-2 cell monolayers assess intestinal absorption; microsomal stability tests predict hepatic clearance .
- In Vivo Studies : Administer via IV/PO routes in rodents, followed by LC-MS/MS plasma analysis to calculate AUC, t, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
